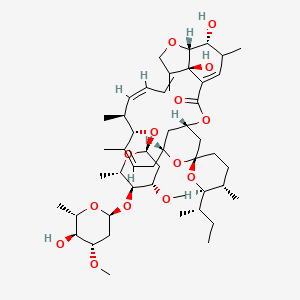

Reveromycin C

Übersicht

Beschreibung

Reveromycin C is a member of the reveromycin family, a group of polyketide spiroketals produced by various Streptomyces species. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Reveromycin C has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and spiroacetal formation.

Biology: this compound is used to investigate the mechanisms of microbial secondary metabolism.

Medicine: It has shown potential in treating bone resorption disorders, cancer, and fungal infections.

Industry: The compound is explored for its use in developing new antibiotics and antifungal agents.

Wirkmechanismus

Target of Action

Reveromycin C, like its analogue Reveromycin A, primarily targets the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) . IleRS is a part of the aminoacyl-tRNA synthetase (AARS) family and plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .

Mode of Action

This compound interacts with its target, IleRS, by occupying the substrate tRNAIle binding site . This interaction is facilitated by the copurified intermediate product isoleucyl-adenylate (Ile-AMP) . This compound competes with tRNAIle for the binding site while synergistically binding with L-isoleucine or intermediate analogue Ile-AMS to the aminoacylation pocket of IleRS .

Biochemical Pathways

The interaction of this compound with IleRS affects the protein synthesis pathway. By inhibiting IleRS, this compound disrupts the normal process of tRNA aminoacylation, which is a critical step in protein synthesis .

Pharmacokinetics

It’s known that the selectivity of reveromycin a to osteoclasts is attributed to the three carboxyl moieties in its structure, making it highly hydrophilic and difficult to penetrate the cell membrane .

Result of Action

The inhibition of IleRS by this compound leads to a disruption in protein synthesis, which can have various cellular effects. For instance, Reveromycin A has been found to inhibit the proliferation of human tumor cells in vitro and in vivo, and to induce apoptosis of osteoclasts .

Action Environment

Environmental factors can influence the action of this compound. For example, mature osteoclasts form an acidic microenvironment, which suppresses proton dissociation of Reveromycin A and increases its cell permeability . This suggests that the action, efficacy, and stability of this compound may also be influenced by the pH of its environment.

Biochemische Analyse

Biochemical Properties

Reveromycin C interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It inhibits EGF-induced mitogenic activity in the Balb/MK mouse epidermal cell line . The compound’s interactions with these biomolecules are crucial for its biological activity.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it inhibits the proliferation of human tumor KB and K562 cells . It also reverses the morphology of sarcoma-virus-transformed NRK rat kidney cells . These effects highlight the influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. A co-crystal structure suggests that the this compound molecule occupies the substrate tRNAIle binding site of Saccharomyces cerevisiae IleRS, partially mimicking the binding of tRNAIle . This interaction leads to changes in gene expression and enzyme inhibition or activation.

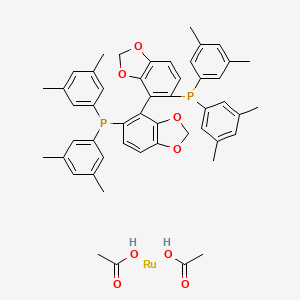

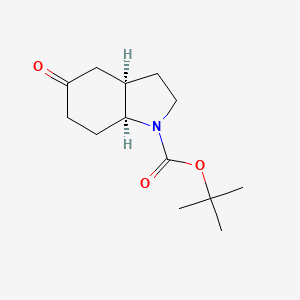

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von Reveromycin C beinhaltet einen komplexen Polyketid-Weg. Sie beginnt mit einer 2-Methylsuccinyl-CoA-Startereinheit, gefolgt von der Einarbeitung einer C6-8 Polyketidkettenverlängerung und Diacidesterifizierungseinheiten . Die Spiroacetal-Kernstruktur entsteht durch stereospezifische enzymatische Reaktionen unter Beteiligung von RevG und RevJ .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Fermentation von Streptomyces-Arten unter kontrollierten Bedingungen. Die Optimierung der Kulturmedien und Fermentationsparameter ist entscheidend für die Maximierung der Ausbeute .

Analyse Chemischer Reaktionen

Reaktionstypen: Reveromycin C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um seine Struktur zu modifizieren und seine biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden gängige Oxidationsmittel wie Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4) verwendet.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydroxid (NaOH) und Kaliumcarbonat (K2CO3).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die auf ihre verbesserte biologische Aktivität untersucht werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die eukaryotische cytoplasmatische Isoleucyl-tRNA-Synthetase (IleRS) hemmt. Diese Hemmung stört die Proteinsynthese und führt zu Apoptose in den Zielzellen. Die drei Carboxylgruppen der Verbindung spielen eine entscheidende Rolle bei ihrer selektiven Aufnahme durch Osteoklasten, wodurch sie gegen Knochenresorption und Metastasen wirksam ist .

Vergleich Mit ähnlichen Verbindungen

Reveromycin C wird mit anderen Polyketid-Spiroketalen verglichen, wie z. B.:

Reveromycin A: Bekannt für seine potente Antikrebs- und Antimykotika-Aktivität.

Monensin A: Zeigt Ionenophor-Aktivität und wird als Antibiotikum eingesetzt.

Tautomycin: Wirkt als Proteinphosphatase-Inhibitor.

This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus und seine selektive Zielsetzung von Osteoklasten aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von Knochenerkrankungen macht .

Eigenschaften

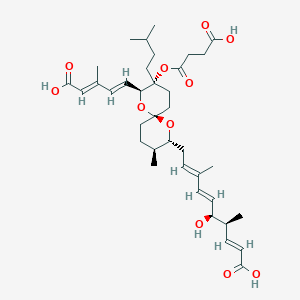

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQHXHWOEDTFCC-UHWSPUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144860-69-5 | |

| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.